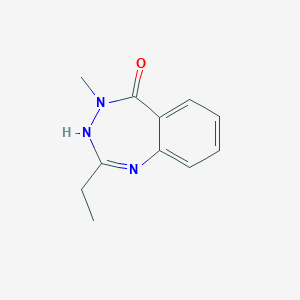
Cobalt--manganese (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–manganese (1/3) is a mixed metal oxide compound that combines cobalt and manganese in a specific stoichiometric ratio. This compound is known for its unique electrochemical properties and is widely used in various applications, including energy storage, catalysis, and as a material for electrodes in batteries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–manganese (1/3) can be achieved through various methods, including hydrothermal synthesis, sol-gel methods, and co-precipitation techniques. One common method involves dissolving cobalt and manganese salts in a suitable solvent, followed by the addition of a precipitating agent to form a mixed hydroxide precursor. This precursor is then calcined at high temperatures to obtain the desired oxide compound .
Industrial Production Methods
In industrial settings, the production of cobalt–manganese (1/3) often involves large-scale processes such as spray roasting. This method involves the spray roasting of chloride precursors, followed by a post-treatment step to achieve the desired layered structure. The process is optimized to ensure high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt–manganese (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, cobalt–manganese (1/3) can form higher oxidation state compounds, while reduction reactions may yield lower oxidation state products .
Aplicaciones Científicas De Investigación
Cobalt–manganese (1/3) has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in lithium-ion batteries due to its high energy density and stability.
Biomedical Applications:
Environmental Applications: It is used in the degradation of pollutants and in microbial fuel cells to improve power density.
Mecanismo De Acción
The mechanism by which cobalt–manganese (1/3) exerts its effects involves its ability to undergo redox reactions. The compound can facilitate electron transfer processes, making it an effective catalyst and electrode material. The molecular targets and pathways involved include the active sites on the metal oxide surface, which interact with reactants to promote chemical transformations .
Comparación Con Compuestos Similares
Cobalt–manganese (1/3) can be compared with other mixed metal oxides such as nickel-cobalt-manganese oxides and iron-cobalt-manganese oxides. While these compounds share similar electrochemical properties, cobalt–manganese (1/3) is unique due to its specific stoichiometric ratio and the resulting balance of properties such as stability, conductivity, and catalytic activity .
List of Similar Compounds
- Nickel-cobalt-manganese oxides
- Iron-cobalt-manganese oxides
- Zinc-cobalt-manganese oxides
Propiedades
Número CAS |
60936-10-9 |
|---|---|
Fórmula molecular |
CoMn3 |
Peso molecular |
223.74732 g/mol |
Nombre IUPAC |
cobalt;manganese |
InChI |
InChI=1S/Co.3Mn |
Clave InChI |
LICNWEHBKFDCGW-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Mn].[Mn].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
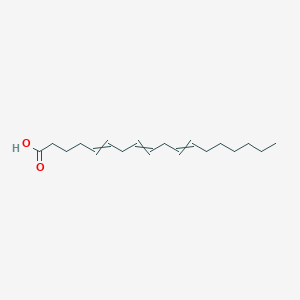

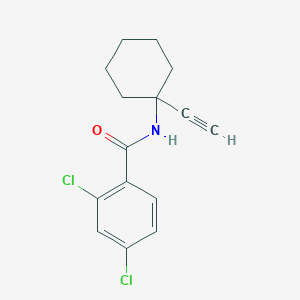


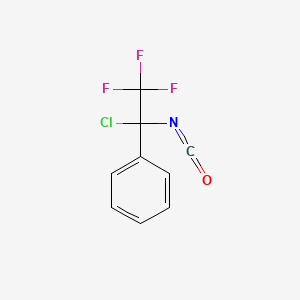
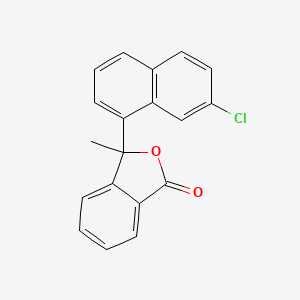
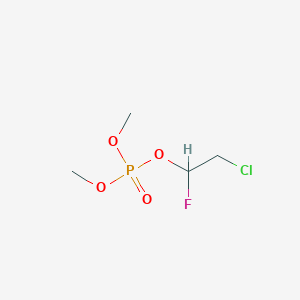
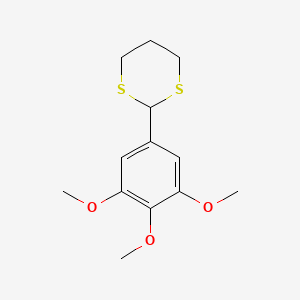
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
